
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has gained interest for its potential application in various fields such as material science, biomedicine, and pharmacology. It is part of the 4-hydroxy-2-quinolones class of compounds, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The chemistry of quinoline-2,4-diones, which is a part of the compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. Quinolin-2,4-dione, a part of the compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are intricate. The compound is part of the 4-hydroxy-2-quinolones class of compounds, which have been the subject of many studies focusing on their synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of MLS000696647, also known as HMS2255K11, CCG-28216, or N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, focusing on six unique applications:
Cancer Research
MLS000696647 has shown potential as an anti-cancer agent. Its structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and survival. Research has indicated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . This makes it a promising candidate for developing new cancer therapies.
Neuroprotective Agents
The compound has been studied for its neuroprotective properties. It has demonstrated the ability to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This suggests that MLS000696647 could be developed into a therapeutic agent for neuroprotection.
Anti-inflammatory Applications
MLS000696647 exhibits anti-inflammatory properties by modulating the activity of key inflammatory mediators. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of MLS000696647. It has been found to be effective against a range of bacterial and fungal pathogens . This broad-spectrum antimicrobial activity suggests that it could be used in the development of new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance.
Cardiovascular Research
The compound has been investigated for its effects on cardiovascular health. Studies have shown that it can modulate blood pressure and improve endothelial function . These properties indicate that MLS000696647 could be beneficial in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
特性
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-13-5-4-11-9-12(16(20)19-14(11)10-13)6-7-18-17(21)15-3-2-8-23-15/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXHGXOKRDIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
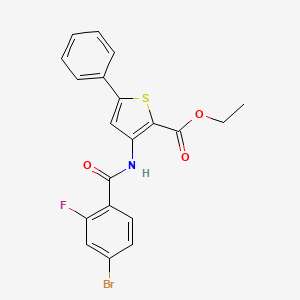
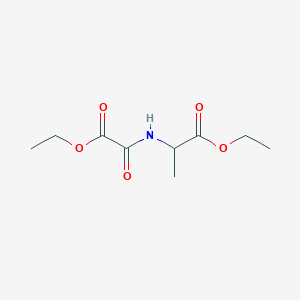
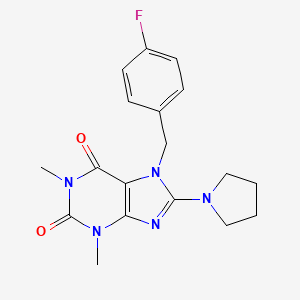
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)

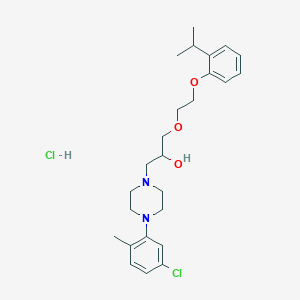

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)
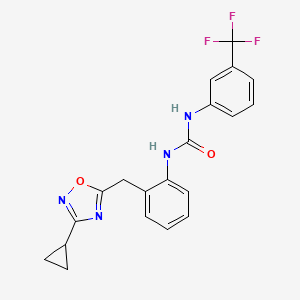
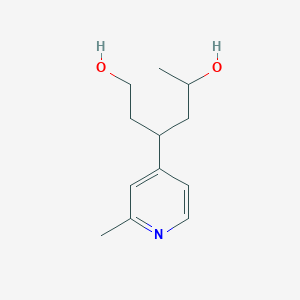
![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819491.png)